![molecular formula C17H19NO5S B025950 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid CAS No. 103687-96-3](/img/structure/B25950.png)
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid
Overview
Description
The compound is a complex organic molecule that likely contains a methoxyphenyl group, a methylphenylsulfonyl group, and an amino propanoic acid group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying polarity due to the presence of the methoxy, sulfonyl, and amino groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. The methoxy, sulfonyl, and amino groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It acts as a ligand that can bind to specific protein targets, aiding in the identification and analysis of protein interactions and functions .
Chemical Synthesis
In the field of synthetic chemistry, this compound serves as a building block for creating complex molecules. Its structure allows for the introduction of the sulfonylamino group into other molecules, which can be pivotal for the development of new chemical entities .
Drug Development
Due to its unique chemical structure, this compound has potential applications in drug development. It can be used to synthesize new pharmacologically active molecules, especially those that might interact with enzymes or receptors in novel ways .
Material Science
In material science, this compound could be used to modify the surface properties of materials. For example, it could be used to create coatings that interact with other substances at the molecular level, which can be essential for developing new materials with specific characteristics .
Environmental Science
This compound may have applications in environmental science, particularly in the study of environmental pollutants. Its ability to react with various substances could be used to detect or neutralize harmful chemicals in the environment .
Biochemistry
In biochemistry, this compound is valuable for studying biochemical pathways and processes. It could be used as a probe to understand the biochemical role of certain molecules within the cell, or to trace the pathways of metabolic reactions .
Pharmacology
Pharmacologically, this compound can be important for understanding drug action and metabolism. It could be used in assays to determine how drugs are metabolized by the body or to study the interaction between drugs and their targets .
Agriculture
In agriculture, there could be potential uses for this compound in the development of new agrochemicals. Its chemical properties might be harnessed to create compounds that protect crops from pests or diseases, or to improve the efficiency of fertilizers .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-7-9-14(10-8-13)24(21,22)18(12-11-17(19)20)15-5-3-4-6-16(15)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYYVHDMFBYFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544151 | |
Record name | N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid | |
CAS RN |
103687-96-3 | |
Record name | N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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